molecular formula C18H15Cl2N3O2 B10933376 methyl 3-cyclopropyl-6-(2,4-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 3-cyclopropyl-6-(2,4-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10933376
M. Wt: 376.2 g/mol
InChI Key: ILHYKSCCJBJEFY-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-6-(2,4-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that includes a cyclopropyl group, dichlorophenyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of methyl 3-cyclopropyl-6-(2,4-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions using reagents like diazomethane.

    Attachment of the dichlorophenyl group: This can be done through electrophilic aromatic substitution reactions.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Methyl 3-cyclopropyl-6-(2,4-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the dichlorophenyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.

Scientific Research Applications

Methyl 3-cyclopropyl-6-(2,4-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-cyclopropyl-6-(2,4-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 3-cyclopropyl-6-(2,4-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with similar compounds such as:

    Methyl 3-cyclopropyl-6-(2,4-dichlorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: This compound lacks the methyl group at the 1-position.

    Methyl 3-cyclopropyl-6-(2,4-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyridine-4-carboxylate: This compound has a different arrangement of the nitrogen atoms in the pyrazolo ring.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C18H15Cl2N3O2

Molecular Weight

376.2 g/mol

IUPAC Name

methyl 3-cyclopropyl-6-(2,4-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C18H15Cl2N3O2/c1-23-17-15(16(22-23)9-3-4-9)12(18(24)25-2)8-14(21-17)11-6-5-10(19)7-13(11)20/h5-9H,3-4H2,1-2H3

InChI Key

ILHYKSCCJBJEFY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C(=N1)C4CC4

Origin of Product

United States

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